Cytochrome P450 Inhibition Profile Shift via N1-Acetamide Introduction Relative to the Non-Acetamide Core
The non-acetamide parent scaffold, 2-(2′-chlorophenoxy)methylbenzimidazole (CAS 3384-30-3), is a known potent inhibitor of aryl hydrocarbon hydroxylase (AHH) activity with an I₅₀ of 5.2 × 10⁻⁵ M in hepatic microsomes from 3-methylcholanthrene-induced rats [1]. Introduction of the N1-acetamide group in the target compound is predicted to reduce CYP450 binding affinity by disrupting the type-II spectral interaction with oxidized cytochrome P450 that the parent benzimidazole nitrogen engages in, as demonstrated by the structure-dependent spectral binding changes reported across aryl-substituted benzimidazoles [1]. While direct comparative data for the target compound are not yet published, the structural precedent indicates that the N1-acetamide modification should attenuate the CYP inhibitory liability, making the compound a more suitable probe for cellular assays where metabolic stability is required.
| Evidence Dimension | CYP450 (AHH) inhibition potency |
|---|---|
| Target Compound Data | Not directly measured; predicted reduced inhibition vs. parent core based on SAR trend |
| Comparator Or Baseline | 2-(2′-Chlorophenoxy)methylbenzimidazole (CAS 3384-30-3): I₅₀ = 5.2 × 10⁻⁵ M |
| Quantified Difference | SAR trend: N1-substitution can convert type-II to type-I or reverse type-I binding, altering inhibitory potency |
| Conditions | Hepatic microsomes from 3-methylcholanthrene-induced rats; AHH activity assay |
Why This Matters
Selecting the N1-acetamide analog over the non-acetamide core may reduce CYP-mediated off-target effects in cell-based screening, improving assay interpretability.
- [1] Wilkinson, C.F. et al. The binding to oxidised cytochromes P-450 and inhibition of mixed-function oxidases by aryl-substituted benzimidazoles and related compounds. Biochem. Pharmacol. 1983, 32, 2821–2828. DOI: 10.1016/0006-2952(83)90117-X. View Source
